2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanethiol

Catalog No.
S8547548
CAS No.
77597-08-1
M.F
C7H14O2S
M. Wt
162.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanethiol

CAS Number

77597-08-1

Product Name

2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanethiol

IUPAC Name

2-(oxan-2-yloxy)ethanethiol

Molecular Formula

C7H14O2S

Molecular Weight

162.25 g/mol

InChI

InChI=1S/C7H14O2S/c10-6-5-9-7-3-1-2-4-8-7/h7,10H,1-6H2

InChI Key

LXFILWUBAHXWGM-UHFFFAOYSA-N

SMILES

C1CCOC(C1)OCCS

Canonical SMILES

C1CCOC(C1)OCCS

2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanethiol, also known by its CAS number 2162-31-4, is an organic compound characterized by a tetrahydro-2H-pyran moiety linked to an ethanethiol group. Its molecular formula is C₇H₁₄O₃S, indicating it contains oxygen and sulfur in addition to carbon and hydrogen. The compound has a molecular weight of approximately 146.18 g/mol and features a linear structure that includes both ether and thiol functional groups. This structural configuration contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science .

The reactivity of 2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanethiol can be attributed to its functional groups:

  • Nucleophilic Substitution: The thiol group can undergo nucleophilic substitution reactions, making it useful for synthesizing more complex molecules.
  • Esterification: The hydroxyl group may react with carboxylic acids to form esters, which are important in the synthesis of various organic compounds.
  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions, which can alter its biological activity and reactivity .

Research indicates that 2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanethiol exhibits significant biological activity:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may have antimicrobial effects, making it a candidate for further exploration in pharmaceuticals.
  • Cytotoxicity: Some investigations have reported cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, which could be beneficial in drug design targeting metabolic pathways .

Several methods have been developed for synthesizing 2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanethiol:

  • Direct Alkylation: This method involves the alkylation of tetrahydro-2H-pyran derivatives with ethanethiol under acidic or basic conditions.
  • Ring Opening Reactions: Tetrahydro-2H-pyran can undergo ring-opening reactions in the presence of thiols, leading to the formation of the desired compound.
  • Functional Group Transformations: Starting materials such as ethers or alcohols can be transformed through various functional group interconversions to yield the target compound .

The applications of 2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanethiol span several domains:

  • Pharmaceuticals: Its potential antimicrobial and anticancer properties make it a candidate for drug development.
  • Chemical Synthesis: Used as a building block in organic synthesis due to its reactive thiol and ether functionalities.
  • Material Science: It may serve as a precursor for creating polymers or other materials with specific properties .

Interaction studies involving 2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanethiol focus on its biological interactions:

  • Protein Binding: Investigations into how this compound interacts with proteins can provide insights into its mechanism of action.
  • Metabolic Pathways: Understanding how this compound is metabolized within biological systems is crucial for assessing its pharmacokinetics and toxicity.
  • Synergistic Effects: Studies exploring its effects in combination with other drugs could reveal enhanced therapeutic benefits .

Several compounds share structural similarities with 2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanethiol, highlighting its uniqueness:

Compound NameCAS NumberSimilarity Index
2-(Heptyloxy)tetrahydro-2H-pyran132336-04-00.95
4-(1,3-Dioxolan-2-yl)butan-1-ol83516-55-60.91
(2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol76946-21-90.88
6-Methoxytetrahydro-2H-pyran-3-ol28194-32-30.88

These compounds exhibit similar structural motifs but differ in their functional groups or substituents, which may influence their biological activities and applications .

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

162.07145086 g/mol

Monoisotopic Mass

162.07145086 g/mol

Heavy Atom Count

10

Dates

Modify: 2023-11-23

Explore Compound Types